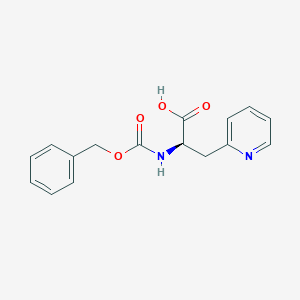

Cbz-2'-pyridyl-D-Ala

描述

Contextual Significance of Modified Amino Acids in Peptide Science and Medicinal Chemistry

The strategic modification of amino acids is a powerful tool for enhancing the therapeutic properties of peptides and other bioactive molecules. These alterations can influence a molecule's stability, conformation, and biological activity.

Role of D-Amino Acids in Nature and Drug Design

While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids play crucial roles in various biological processes and are significant in drug development. thieme-connect.com

In Nature : D-amino acids are found in the cell walls of bacteria, contributing to their structural integrity and resistance to standard proteases that typically recognize L-amino acids. thieme-connect.com For instance, D-alanine and D-glutamic acid are integral components of peptidoglycan in many bacterial species. D-amino acids have also been identified in peptide toxins and certain fermented foods. Some studies suggest D-amino acids may act as modulators in plant development. thieme-connect.com

In Drug Design : The incorporation of D-amino acids into synthetic peptides is a key strategy to enhance their therapeutic potential. oup.comresearchgate.net Peptides containing D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which prolongs their biological half-life. oup.combiopharmaspec.com This enhanced stability is a desirable attribute for drug candidates. Furthermore, the specific stereochemistry of D-amino acids can lead to unique conformational properties and binding affinities for biological targets. researchgate.net The use of D-amino acids is also explored in the development of antimicrobial agents and therapies for neurodegenerative diseases.

Importance of Pyridine-Containing Scaffolds in Bioactive Molecules

The pyridine (B92270) ring is a common heterocyclic scaffold found in numerous natural products and synthetic drugs, valued for its ability to influence a molecule's pharmacological profile. dovepress.comnih.govresearchgate.net

Natural Occurrences and Biological Roles : Pyridine moieties are present in essential molecules like vitamins (e.g., niacin, vitamin B6), coenzymes (e.g., NAD, NADP), and various alkaloids. dovepress.commdpi.com

Medicinal Chemistry Applications : In drug design, the incorporation of a pyridine scaffold can significantly impact a compound's properties. dovepress.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the molecule's solubility and ability to interact with biological targets. mdpi.comnih.gov Pyridine-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. nih.govmdpi.com The introduction of a pyridine ring can enhance cellular permeability and address issues related to protein binding. dovepress.com

Overview of Benzyloxycarbonyl (Cbz) Protecting Group Strategies

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the amino group of an amino acid while the carboxyl group is activated for peptide bond formation. researchgate.net The benzyloxycarbonyl (Cbz) group is a well-established and widely used amino-protecting group in organic synthesis, particularly in the solution-phase synthesis of peptides. peptide.comspcmc.ac.inbachem.com

The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. researchgate.netspcmc.ac.in A key advantage of the Cbz group is its stability under a range of conditions, yet it can be readily removed when desired. highfine.com Common methods for the deprotection of the Cbz group include catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst) or treatment with strong acids like hydrogen bromide in acetic acid. spcmc.ac.inbachem.com This allows for the selective unmasking of the amino group for the next coupling step in peptide synthesis. While highly effective in solution-phase synthesis, the Cbz group has seen less application in solid-phase peptide synthesis, where other protecting groups like Fmoc and Boc are more prevalent. peptide.comhighfine.com

Historical Perspective and Evolution of Research on Pyridylalanine Derivatives

The study of pyridylalanine derivatives has evolved as part of the broader investigation into non-canonical amino acids for peptide and drug development. Initial interest in such derivatives stemmed from their potential to act as mimics of natural amino acids while introducing novel properties.

Early synthetic routes to pyridylalanine analogues were often complex and involved multiple steps. researchgate.net Over time, more efficient synthetic strategies have been developed, including biocatalytic methods. For instance, phenylalanine ammonia (B1221849) lyase (PAL) has been utilized for the synthesis of L-pyridylalanine analogues with high enantiopurity. researchgate.net

Research has demonstrated that the incorporation of pyridylalanine residues can significantly enhance the biophysical properties of peptides. For example, the substitution of natural aromatic amino acids with 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal) in glucagon (B607659) analogues led to improved aqueous solubility and stability at neutral pH, crucial for medicinal applications. nih.gov The development of methods for the genetic incorporation of pyridylalanine derivatives into proteins has further expanded the ability to probe and engineer protein structure and function. researchgate.net The synthesis of various heteroarylalanine derivatives, including 3-pyridylalanine, has been achieved through C-H functionalization strategies, showcasing the continuous advancement in synthetic methodologies for this class of compounds. acs.org

Research Aims and Scope of Investigations Pertaining to Cbz-2'-pyridyl-D-Alanine

Research on Cbz-2'-pyridyl-D-Alanine is primarily focused on its role as a specialized building block in the synthesis of peptides and other complex organic molecules. The specific combination of its structural features—the D-alanine core, the 2'-pyridyl substituent, and the Cbz protecting group—defines the scope of its investigation.

Investigations involving Cbz-2'-pyridyl-D-Alanine would typically fall under the following areas:

Peptide Synthesis : The use of Cbz-2'-pyridyl-D-Alanine as a starting material in the solution-phase synthesis of novel peptides. Researchers would explore its coupling efficiency and the properties of the resulting peptides.

Medicinal Chemistry : The incorporation of the 2'-pyridyl-D-alanine moiety into small molecule drug candidates to explore its impact on biological activity and pharmacokinetic properties.

Development of Synthetic Methodologies : Research may also focus on optimizing the synthesis of Cbz-2'-pyridyl-D-Alanine itself or on developing new applications for this building block in organic synthesis.

Structure

3D Structure

属性

CAS 编号 |

37535-56-1 |

|---|---|

分子式 |

C16H16N2O4 |

分子量 |

300.31 g/mol |

IUPAC 名称 |

(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)14(10-13-8-4-5-9-17-13)18-16(21)22-11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |

InChI 键 |

BTGYYJGNWHQHEJ-CQSZACIVSA-N |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=N2)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=N2)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Cbz 2 Pyridyl D Alanine

Stereoselective Synthesis of 2'-Pyridyl-D-Alanine Precursors

The critical step in synthesizing Cbz-2'-pyridyl-D-alanine is the establishment of the D-configuration at the α-carbon. This is typically achieved through either enantioselective synthesis of D-alanine analogs or by introducing the pyridyl group onto a pre-existing chiral D-alanine scaffold.

Enantioselective Routes to D-Alanine Analogs

The asymmetric synthesis of D-amino acids, including those with aryl or heteroaryl side chains, can be accomplished through various methods, with enzymatic and catalytic hydrogenation approaches being prominent.

Enzymatic Methods: Enzymes such as alanine (B10760859) racemase can convert L-alanine to D-alanine, which can then serve as a precursor. wikipedia.org Alanine racemase utilizes a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to facilitate the reversible conversion between the two enantiomers. wikipedia.orgebi.ac.uk Additionally, D-amino acid aminotransferases (DAAT) can be employed. For instance, DAAT from Bacillus sphaericus can generate D-amino acids from the corresponding α-keto acid and D-alanine as the amino donor. mdpi.com Multi-enzyme systems have also been developed for the enantioselective synthesis of various D-amino acids. mdpi.com Phenylalanine ammonia-lyases (PALs) can also produce the D-enantiomer of arylalanines when the aromatic ring is substituted with an electron-withdrawing group, such as a pyridyl group. mdpi.com

Catalytic Hydrogenation: Asymmetric hydrogenation of dehydroamino acid precursors is a powerful method for generating chiral amino acids. acs.org For the synthesis of (2-pyridyl)alanines, a notable approach involves the conversion of (2-pyridyl)dehydroamino acid derivatives to their corresponding N-oxides. nih.gov Subsequent asymmetric hydrogenation using a rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF4, followed by reduction of the N-oxide, yields the desired pyridylalanine with good enantiomeric excess (80-83% ee). acs.orgnih.gov This method has been successfully applied in the total synthesis of L-azatyrosine. acs.orgnih.gov

Introduction of the 2'-Pyridyl Moiety

An alternative strategy involves starting with a chiral D-alanine derivative and subsequently introducing the 2'-pyridyl group. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.

A common method utilizes a serine-derived organozinc reagent. Specifically, a protected iodoalanine derivative, prepared from D-serine, is treated with an activated zinc/copper couple to form the organozinc reagent. This reagent then undergoes a palladium-catalyzed cross-coupling reaction with a 2-halopyridine, such as 2-bromopyridine, to furnish the protected 2'-pyridyl-D-alanine derivative. This approach has been shown to be reliable for synthesizing various pyridylalanine derivatives.

Table 1: Palladium-Catalyzed Synthesis of Pyridylalanines

| Electrophile | Zinc Reagent Derived From | Protecting Group | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Fmoc-D-iodoalanine | Fmoc | Fmoc-D-2-pyridylalanine | 57 | |

| 3-Bromopyridine | Fmoc-D-iodoalanine | Fmoc | Fmoc-D-3-pyridylalanine | 45 | |

| 4-Bromopyridine | Fmoc-D-iodoalanine | Fmoc | Fmoc-D-4-pyridylalanine | 57 | |

| 2,5-Dibromopyridine | Boc-D-iodoalanine | Boc | Boc-D-(5-bromo-2-pyridyl)alanine | 45 |

Installation of the Benzyloxycarbonyl (Cbz) Protecting Group

Once the 2'-pyridyl-D-alanine precursor is obtained, the amino group must be protected with the benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide chemistry, often achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. youtube.com

Optimization of Coupling Conditions

The direct protection of an amino acid like D-alanine with Cbz-Cl is typically performed in an aqueous basic solution. The amino acid is dissolved in a base, such as sodium hydroxide, and cooled to 0°C. Benzyl chloroformate is then added dropwise. The base deprotonates the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of Cbz-Cl. After the reaction, the mixture is typically acidified to precipitate the Cbz-protected amino acid.

For more complex substrates or to avoid aqueous conditions, other coupling methods can be employed. For instance, the reaction can be carried out in an organic solvent like dichloromethane (B109758) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. In peptide synthesis, various coupling reagents have been developed to ensure efficient and racemization-free bond formation. rsc.org For example, N-Cbz-protected amino acids can be coupled with amines using methanesulfonyl chloride and N-methylimidazole. organic-chemistry.org

Table 2: Optimized Parameters for Cbz Protection of D-Alanine

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 0°C to Room Temperature | |

| Molar Ratio (D-Alanine:Cbz-Cl) | 1:1 | |

| Base | 2 M Sodium Hydroxide | |

| Yield | 89% |

Scalability Considerations for Research Applications

The choice of protecting group strategy is also crucial for scalability. While the Cbz group is widely used, its removal by catalytic hydrogenolysis may not be compatible with all functional groups. jku.at Therefore, having access to orthogonally protected derivatives, such as Boc- or Fmoc-2'-pyridyl-D-alanine, provides greater flexibility in complex multi-step syntheses. The scalability of palladium-catalyzed cross-coupling reactions has also been demonstrated, making the synthesis of pyridylalanine derivatives feasible on a gram scale. nih.gov

Derivatization Strategies of Cbz-2'-pyridyl-D-Alanine

With the Cbz-protected 2'-pyridyl-D-alanine in hand, various derivatization strategies can be employed to incorporate it into larger molecules or to modify its structure further.

The primary application of Cbz-2'-pyridyl-D-alanine is as a building block in peptide synthesis. The Cbz group protects the amine during peptide coupling reactions, which can be carried out using standard reagents like DIC/HOBt or PyBroP/DIEA. nih.gov The pyridyl side chain can introduce unique properties to the resulting peptide, potentially influencing its secondary structure or its interaction with biological targets.

The carboxylic acid moiety of Cbz-2'-pyridyl-D-alanine can be activated and coupled with various amines to form amides. For instance, N-Cbz-protected amino acids react with aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to yield arylamides without significant racemization. organic-chemistry.org Furthermore, the pyridyl ring itself can be a site for further functionalization, although this is less common once it is part of the amino acid structure. More typically, substituted pyridylalanines are synthesized from correspondingly substituted halopyridines.

The development of efficient derivatization strategies is crucial for exploring the full potential of Cbz-2'-pyridyl-D-alanine in various fields, from the creation of novel peptide-based therapeutics to the design of new chiral ligands and catalysts.

Functionalization at the Carboxyl Terminus

The carboxylic acid moiety of Cbz-2'-pyridyl-D-alanine is a key site for functionalization, primarily through the formation of amide and ester bonds. These reactions are fundamental to peptide synthesis and the creation of various derivatives.

Peptide Bond Formation: The coupling of the carboxyl group with a free amine is a cornerstone of peptide chemistry. For N-Cbz protected amino acids, including the pyridyl-D-alanine variant, this is typically achieved using a range of coupling reagents that activate the carboxylic acid. nih.gov A common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. peptide.com Another effective protocol utilizes titanium tetrachloride (TiCl₄) in pyridine (B92270), which has been shown to successfully mediate the coupling of N-Cbz-D-alanine to other amino acid esters in good yields. rsc.org More advanced phosphonium (B103445) and aminium salt-based reagents like PyBOP, HBTU, and HATU are also widely employed for their high efficiency, especially in solid-phase peptide synthesis (SPPS).

Esterification: The synthesis of ester derivatives of Cbz-2'-pyridyl-D-alanine can be accomplished through several standard methods. Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic approach. Alternatively, reaction with an alkyl halide, such as methyl iodide, in the presence of a base like cesium carbonate (Cs₂CO₃) can yield the corresponding methyl ester. mdpi.com For more sensitive substrates, milder conditions involving DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are effective for promoting ester formation with various alcohols. acs.org

Table 1: Selected Methods for Carboxyl Terminus Functionalization

| Transformation | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| Amide Coupling | DCC, HOBt, Amine; in DCM or DMF | Dipeptide/Amide | Standard, reliable method for peptide bond formation. peptide.com |

| Amide Coupling | TiCl₄, Amine; in Pyridine | Dipeptide/Amide | Effective for N-Cbz-D-alanine derivatives. rsc.org |

| Amide Coupling | HATU, DIPEA, Amine; in DMF | Dipeptide/Amide | Highly efficient, common in SPPS, minimizes racemization. |

| Esterification | Alcohol, H₂SO₄ (cat.); Reflux | Ester | Classic Fischer esterification. |

| Esterification | MeI, Cs₂CO₃; in DMF | Methyl Ester | Suitable for methylation of the carboxyl group. mdpi.com |

| Esterification | Alcohol, DCC, DMAP (cat.); in DCM | Ester | Mild conditions, suitable for a range of alcohols. acs.org |

Modifications of the Pyridyl Nitrogen and Ring System

The pyridine ring in Cbz-2'-pyridyl-D-alanine offers additional opportunities for chemical modification, enhancing molecular diversity. Key transformations include N-oxidation and C-H functionalization.

Pyridyl Nitrogen Oxidation: The lone pair of electrons on the pyridyl nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and can also be a key step in more complex synthetic routes. acs.orgnih.gov Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). The formation of the N-oxide has been utilized as a strategic step in the enantioselective synthesis of (2-pyridyl)alanines, where the N-oxide is formed prior to a hydrogenation step and then subsequently reduced. acs.orgnih.gov

Ring System Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a powerful tool for introducing new substituents. Due to the electron-deficient nature of the pyridine ring, these reactions often require transition-metal catalysis. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce aryl groups at specific positions, often guided by a directing group or through the activation of the ring as an N-oxide. beilstein-journals.orgacs.org Radical addition reactions, often initiated photochemically, can also be employed to introduce alkyl or other functional groups, with the regioselectivity influenced by N-activating groups. nih.gov

Table 2: Representative Modifications of the Pyridyl Moiety

| Transformation | Reagents/Conditions | Product Feature | Rationale/Application |

|---|---|---|---|

| N-Oxidation | KMnO₄ or OsO₄; H₂O/acetone | Pyridine N-oxide | Alters electronic properties; synthetic intermediate. acs.org |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Aryl-substituted pyridine | Introduction of aryl groups for SAR studies. acs.org |

| Radical Alkylation | Radical Source, Initiator (e.g., light) | Alkyl-substituted pyridine | C-C bond formation on the heteroaromatic ring. nih.gov |

Selective Deprotection Mechanisms of the Cbz Group

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is the most common and mildest method for cleaving the Cbz group. masterorganicchemistry.comhighfine.com The reaction involves the hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

The standard protocol uses hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure. However, the presence of the pyridine ring, a potential catalyst poison, can sometimes inhibit the reaction. In such cases, the addition of a heterogeneous acidic co-catalyst, such as niobic acid on carbon (Nb₂O₅/C), has been shown to facilitate the deprotection of Cbz groups on nitrogen-containing heterocycles. acs.org An alternative to using H₂ gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of the Pd/C catalyst. highfine.com

Table 3: Common Catalytic Hydrogenation Conditions for Cbz Deprotection

| Catalyst | Hydrogen Source | Solvent | Key Features |

|---|---|---|---|

| 10% Pd/C | H₂ gas (1 atm) | Methanol or Ethanol | Standard, mild, and high-yielding conditions. masterorganicchemistry.com |

| Pd/C + Nb₂O₅/C | H₂ gas | Methanol | Facilitates deprotection in the presence of N-heterocycles. acs.org |

| Pd/C | HCOOH or HCOONH₄ | Methanol | Avoids the use of pressurized hydrogen gas cylinders. highfine.com |

Alternative Cleavage Methods

When catalytic hydrogenation is incompatible with other functional groups in the molecule (e.g., alkenes, alkynes, or certain sulfur-containing groups), alternative methods for Cbz cleavage are required.

Acidolysis: Strong acids can cleave the Cbz group. A common reagent for this is a solution of hydrogen bromide in acetic acid (HBr/HOAc). highfine.com This method proceeds via an Sₙ2 mechanism, but its harshness limits its application to robust molecules.

Reductive Cleavage: Besides catalytic hydrogenation, other reductive methods can be employed. Dissolving metal reduction, such as sodium in liquid ammonia (B1221849) (Na/NH₃), is a powerful method for Cbz removal but is often not chemoselective. highfine.com A milder approach involves using sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) chloride catalyst (NiCl₂·6H₂O), which generates nickel boride in situ for the reduction. researchgate.net

Nucleophilic Cleavage: A recently developed method involves the nucleophilic attack of a thiol, such as 2-mercaptoethanol, at the benzylic carbon of the Cbz group. This reaction is typically promoted by a base like potassium phosphate and is advantageous for substrates with functionalities sensitive to hydrogenation. organic-chemistry.org

Table 4: Alternative Methods for Cbz Group Deprotection

| Method | Reagents/Conditions | Mechanism | Limitations/Advantages |

|---|---|---|---|

| Acidolysis | HBr in Acetic Acid | Sₙ2 Cleavage | Harsh conditions, can affect acid-labile groups. highfine.com |

| Reductive Cleavage | NaBH₄, NiCl₂·6H₂O; in Methanol | In situ Nickel Boride Reduction | Mild, chemoselective, avoids H₂ gas. researchgate.net |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄; in DMA | Sₙ2 Attack by Thiol | Superior for substrates sensitive to hydrogenation. organic-chemistry.org |

| Dissolving Metal | Na, liquid NH₃ | Electron Transfer | Very strong reducing conditions, low chemoselectivity. highfine.com |

Structural Characterization and Conformational Analysis of Cbz 2 Pyridyl D Alanine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For compounds structurally related to Cbz-2'-pyridyl-D-alanine, ¹H NMR spectroscopy has revealed the presence of multiple conformers in solution. copernicus.org In some cases, distinct sets of peaks are observed, indicating slow exchange between rotational isomers (rotamers) on the NMR timescale. copernicus.org This phenomenon is often due to hindered bond rotation, which can be influenced by steric effects and the electronic nature of substituents. copernicus.orgnih.gov

The carbamate (B1207046) functionality within the Cbz group can exist in syn and anti conformations. nih.gov While the anti rotamer is generally more stable, the energy difference can be small, leading to a mixture of isomers in solution. nih.gov The equilibrium between these conformers can be influenced by factors such as solvent, concentration, and temperature. nih.govmdpi.com For instance, concentration-dependent NMR studies have shown that the proportion of the syn-rotamer can increase with concentration, suggesting aggregation processes. nih.gov The presence of the pyridyl group introduces additional complexity, as it can participate in hydrogen bonding, further influencing the conformational equilibrium. nih.gov Two-dimensional NMR techniques, such as COSY and NOESY, can provide further details about through-bond and through-space correlations, aiding in the assignment of specific conformers. acs.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. numberanalytics.com This technique is essential for determining bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the crystalline form. numberanalytics.comresearchgate.net For related pyridyl-containing compounds, X-ray diffraction studies have revealed detailed structural features, including the planarity of ring systems and the orientation of substituents. acs.orguni-muenchen.de

The crystal structure of a molecule like Cbz-2'-pyridyl-D-alanine would be expected to reveal the preferred solid-state conformation, which may or may not be the most stable conformation in solution. The packing of molecules in the crystal lattice is governed by intermolecular forces, which can influence the observed conformation. acs.orgirb.hr

Table 1: Representative Crystallographic Data for Related Pyridyl and Alanine (B10760859) Compounds This table presents illustrative data from related structures to indicate typical crystallographic parameters.

| Parameter | Example Value | Source |

|---|---|---|

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁/c | acs.org |

| a (Å) | 10.123 | uni-muenchen.de |

| b (Å) | 15.456 | uni-muenchen.de |

| c (Å) | 12.789 | uni-muenchen.de |

| β (°) | 98.76 | uni-muenchen.de |

| Resolution (Å) | 1.65 | rcsb.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity

Circular dichroism (CD) spectroscopy is a vital technique for confirming the stereochemical integrity of chiral molecules like Cbz-2'-pyridyl-D-alanine. Since it is a D-amino acid derivative, it is expected to exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of chromophores relative to the chiral center. acs.org

The presence of the aromatic pyridyl and benzyloxy groups, which are chromophores, allows for the use of CD spectroscopy to probe the molecule's chirality. Any deviation from the expected CD spectrum could indicate racemization or the presence of diastereomeric impurities. Furthermore, induced circular dichroism can be observed when a chiral molecule interacts with another molecule, providing insights into binding events. researchgate.netdur.ac.uk The technique is particularly useful for studying conformational changes that affect the relative orientation of the chromophores. acs.org

Conformational Landscape and Rotational Isomerism Studies

The conformational landscape of Cbz-2'-pyridyl-D-alanine is characterized by rotational isomerism around several key single bonds. The rotation around the Cα-Cβ bond of the alanine residue and the bonds within the Cbz protecting group are of particular interest. The presence of the bulky Cbz and pyridyl groups can create significant energy barriers to rotation, leading to the existence of distinct, stable conformers. unibo.it

NMR studies on similar molecules have shown that these rotational barriers can be high enough to allow for the observation of separate signals for each rotamer at room temperature. copernicus.org The relative populations of these conformers are determined by their free energy differences, which are influenced by both steric and electronic factors. nih.gov Computational modeling, in conjunction with experimental NMR data, can be used to map the potential energy surface and identify the low-energy conformations. unibo.it

Analysis of Intramolecular and Intermolecular Interactions

The conformation and packing of Cbz-2'-pyridyl-D-alanine are heavily influenced by a network of intramolecular and intermolecular interactions. Intramolecularly, hydrogen bonds can form between the amide proton and the carbonyl oxygen of the carbamate, or with the nitrogen atom of the pyridyl ring, leading to the stabilization of specific folded conformations. soton.ac.ukdur.ac.uk

Table 2: Potential Hydrogen Bond Interactions in Cbz-2'-pyridyl-D-Alanine

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Amide N-H | Carbonyl C=O (intramolecular) | Intramolecular Hydrogen Bond |

| Amide N-H | Pyridyl N (intramolecular) | Intramolecular Hydrogen Bond |

| Carboxyl O-H | Pyridyl N (intermolecular) | Intermolecular Hydrogen Bond |

| Amide N-H | Carbonyl C=O (intermolecular) | Intermolecular Hydrogen Bond |

| C-H (aromatic) | π-system (aromatic) | C-H···π Interaction |

Crystalline Polymorphism and Supramolecular Assembly in Research Contexts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. acs.orgresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The formation of different polymorphs is often dependent on crystallization conditions such as the solvent used. dicp.ac.cn

For a molecule like Cbz-2'-pyridyl-D-alanine, with its multiple hydrogen bond donors and acceptors and aromatic rings, the potential for forming different supramolecular assemblies and, consequently, different polymorphs is high. researchgate.netresearchgate.net These assemblies are directed by the interplay of various intermolecular forces, including hydrogen bonding and π-π stacking. acs.orgdur.ac.uk The study of polymorphism in this context involves the use of techniques like powder X-ray diffraction (PXRD) to identify and characterize different crystalline phases. researchgate.net Understanding and controlling the supramolecular assembly can be crucial for applications where solid-state properties are important. dicp.ac.cn

Biological Interactions and Mechanistic Investigations of Cbz 2 Pyridyl D Alanine Derivatives

Enzyme Target Engagement Studies

The antibacterial potential of D-alanine analogues stems from their ability to interfere with peptidoglycan synthesis, a process essential for the survival of most bacteria. The pathway begins in the cytoplasm with the creation of precursors, including the dipeptide D-alanyl-D-alanine. nih.gov Cbz-2'-pyridyl-D-alanine derivatives are primarily investigated for their inhibitory effects on the first two enzymes in this specific branch of the pathway.

Alanine (B10760859) racemase (Alr) is a critical bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, providing the necessary stereoisomer for peptidoglycan cell wall construction. wikipedia.orguniprot.org Inhibition of this enzyme halts the supply of D-alanine, thereby disrupting cell wall synthesis. D-cycloserine (DCS), a structural analogue of D-alanine, is a well-known inhibitor of Alr. uniprot.org Compounds like Cbz-D-alanine are important precursors in the synthesis of such D-alanine analogues.

The mechanism of Alr relies on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is covalently linked to a lysine (B10760008) residue (Lys39) in the enzyme's active site. ebi.ac.uk The racemization reaction is proposed to proceed via a two-base mechanism. wikipedia.org Key residues, specifically Tyrosine 265 (Tyr265) and Lysine 39, are positioned on opposite sides of the substrate's alpha-carbon. wikipedia.org One residue abstracts the alpha-proton from the alanine substrate, and the PLP cofactor acts as an electron sink to stabilize the resulting negative charge of the carbanion intermediate. wikipedia.org A proton is then donated from the other catalytic residue to the opposite face of the intermediate, resulting in the other enantiomer. ebi.ac.uk Inhibitors like D-cycloserine irreversibly block Alr activity by forming a stable, aromatized adduct with the PLP cofactor. nih.gov

Following the formation of D-alanine, the enzyme D-Ala:D-Ala ligase (Ddl) catalyzes the ATP-dependent joining of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.gov This dipeptide is a crucial component that is later added to the UDP-MurNAc precursor in the cytoplasm. harvard.edu D-alanine analogues like D-cycloserine (DCS) exhibit a bimodal mechanism of action by also targeting Ddl. nih.gov

Initially, the inhibition of Ddl by DCS was thought to be a simple case of competitive binding. nih.gov However, further structural and mechanistic studies revealed a more complex pathway. The inhibition proceeds through a distinct phosphorylated form of the antibiotic, D-cycloserine phosphate (B84403) (DCSP), which forms within the active site. nih.gov This DCSP molecule acts as a mimic of the D-alanyl phosphate intermediate, an obligatory species formed during the first stage of the normal catalytic reaction. nih.gov By binding tightly in the active site, DCSP effectively blocks the enzyme from completing the synthesis of the D-Ala-D-Ala dipeptide. nih.gov This dual-targeting of both Alr and Ddl by a single compound class highlights a powerful strategy for antimicrobial development. nih.gov

The peptidoglycan biosynthesis pathway is a multistep process involving numerous enzymes beyond Alr and Ddl, all of which are potential antibacterial targets. nih.govuliege.be After its synthesis, the UDP-MurNAc-pentapeptide precursor, which terminates in the D-Ala-D-Ala dipeptide, is transported to the cell membrane. Here, it is transferred to a lipid carrier, forming Lipid II. harvard.edu Lipid II is then flipped to the outer side of the membrane, where the glycan chains are polymerized by glycosyltransferases and cross-linked by transpeptidases, also known as penicillin-binding proteins (PBPs). harvard.eduuliege.be

While Cbz-2'-pyridyl-D-alanine derivatives primarily engage with the early cytoplasmic enzymes, their influence extends throughout the pathway. By controlling the availability of the essential D-Ala-D-Ala building block, these compounds indirectly affect the function of downstream enzymes like transpeptidases. The absence of a proper D-Ala-D-Ala terminus on the peptide side chains prevents the final cross-linking step, leading to a weakened cell wall and eventual cell lysis. This mechanism is also exploited by other classes of antibiotics, such as vancomycin, which binds directly to the D-Ala-D-Ala terminus to block transpeptidation. acs.org

D-Ala:D-Ala Ligase Modulation Pathways

Receptor Binding and Ligand Recognition Studies

The specific structural components of Cbz-2'-pyridyl-D-alanine derivatives are crucial for their recognition by and binding to biological targets. NMR spectroscopic studies have demonstrated that synthetic receptors can exhibit selectivity for peptides containing a Cbz-D-Ala-D-Ala sequence, highlighting the importance of this structural motif in molecular recognition. soton.ac.uk The Cbz group, while often considered just a protecting group, can participate in binding interactions. ddugu.ac.in

Furthermore, the pyridyl moiety plays a significant role in ligand binding. Computational models of other pyridyl-containing molecules, such as certain spectinamides binding to the M. tuberculosis ribosome, show that the pyridyl nitrogen can form key hydrogen bonds with the target. nih.gov The orientation of the nitrogen within the ring (e.g., 2-pyridyl vs. 3- or 4-pyridyl) can drastically alter binding and biological activity. nih.gov The hydrogen-bonding capabilities of such heterocyclic rings are known to be critical in modulating binding affinity and functional activity at various receptors. uq.edu.au Therefore, the combination of the Cbz group, the specific D-amino acid configuration, and the strategically placed pyridyl ring in Cbz-2'-pyridyl-D-Ala creates a distinct chemical entity capable of specific interactions with enzyme active sites and other biological receptors.

Mechanistic Probes in Biochemical Pathways

Cbz-2'-pyridyl-D-alanine and its derivatives serve as valuable mechanistic probes for exploring biochemical pathways. By incorporating this non-standard amino acid derivative into peptides or using it as a standalone inhibitor, researchers can investigate the steric and electronic requirements of enzyme active sites. The defined stereochemistry of the D-alanine component is crucial for probing enzymes involved in bacterial cell wall synthesis, which specifically utilize D-amino acids.

The use of the Cbz protecting group is fundamental in solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of complex peptides. uliege.be By synthesizing peptide fragments of peptidoglycan that incorporate Cbz-2'-pyridyl-D-alanine, scientists can study the activity of enzymes like transpeptidases and carboxypeptidases in detail. These synthetic probes help to elucidate the precise mechanisms of substrate recognition and catalysis, and to understand how resistance to antibiotics like beta-lactams develops. The pyridyl group can also introduce unique properties, such as altered hydrophobicity, hydrogen bonding capacity, and the potential for metal coordination, which can be exploited to probe the microenvironment of a binding pocket.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds into effective drugs. researchgate.net For Cbz-2'-pyridyl-D-alanine derivatives, SAR studies provide deep mechanistic insights by systematically modifying different parts of the molecule—the Cbz group, the D-alanine core, and the 2'-pyridyl ring—and observing the effect on enzyme inhibition or receptor binding. mdpi.com

Insights from analogous systems demonstrate the power of this approach. For example, in studies of pyridyl-containing spectinamide antibiotics, moving the nitrogen from the 2-position to the 3- or 4-position of the pyridine (B92270) ring can lead to a significant loss of activity, indicating a strict requirement for a hydrogen bond acceptor at a specific location in the binding pocket. nih.gov Similarly, adding substituents to the pyridyl ring can reveal steric constraints and identify new points of interaction. nih.gov

| Compound | Modification on Pyridyl Ring | Linker Modification | Relative Inhibitory Potency (IC₅₀) | Mechanistic Insight |

|---|---|---|---|---|

| Reference Compound | 2'-pyridyl | Standard | 1.0 | Baseline activity. |

| Analog 1 | 3'-pyridyl | Standard | >10 | Suggests the nitrogen at the 2-position is critical for a key H-bond interaction in the active site. nih.gov |

| Analog 2 | 4'-pyridyl | Standard | >10 | Confirms the importance of the 2-position nitrogen for binding. nih.gov |

| Analog 3 | 5'-chloro-2'-pyridyl | Standard | 0.5 | Halogen addition may form a favorable interaction with the enzyme backbone, increasing binding affinity. nih.gov |

| Analog 4 | 6'-methyl-2'-pyridyl | Standard | 5.0 | Methyl group likely causes steric hindrance, reducing binding efficiency. nih.gov |

| Analog 5 | 2'-pyridyl | Elongated Linker | 8.0 | Indicates that the distance and geometry between the core and the pyridyl ring are optimized in the reference compound. |

These studies conclude that factors such as hydrophobic interactions, hydrogen bonding, and the specific positioning of functional groups are paramount for potent biological activity. nih.gov

Influence of Pyridyl Substitution on Biological Recognition

The incorporation of a pyridyl ring into a molecule like this compound significantly influences its interaction with biological targets, primarily through non-covalent interactions and its inherent electronic properties. The pyridine ring is an aromatic, electron-deficient heterocycle, a feature that allows it to participate in favorable π-π stacking and hydrogen bonding with residues in the active sites of proteins and enzymes, thereby enhancing binding affinity. fraunhofer.denih.gov

The position of the nitrogen atom within the pyridyl ring is a critical determinant of biological activity and receptor selectivity. nih.gov Studies on pyridylpiperazines have shown that moving the nitrogen from the 2-position to the 3- or 4-position can shift the binding preference between different receptor subtypes. nih.gov In the context of enzyme inhibition, the pyridine nitrogen often plays a direct role by coordinating with metal ions present in the catalytic site. rsc.org For instance, in certain kinase inhibitors, the pyridine nitrogen is a major contributor to binding affinity through this metal coordination. nih.gov

Furthermore, the substitution pattern on the pyridine ring can dramatically alter pharmacological parameters. Research on various pyridine derivatives has demonstrated that the placement and nature of substituents affect not only the binding potency but also properties like cellular permeability and metabolic stability. dovepress.comnih.gov For example, replacing a phenyl group with a pyridine ring, or altering substituents on the ring, can lead to significant improvements in bioavailability and in vivo efficacy. nih.gov In one study on naltrexone (B1662487) derivatives, introducing a phenyl group at the 5'-position of the pyridine ring improved binding selectivity, whereas substitution at the 4'-position drastically reduced binding potency at all tested opioid receptors. nih.gov This highlights the steric and electronic constraints of the receptor's binding pocket and the crucial role the pyridyl moiety plays in navigating these constraints.

| Structural Feature | Influence on Biological Recognition | Example/Observation | Reference |

|---|---|---|---|

| Pyridyl Nitrogen Atom | Acts as a hydrogen bond acceptor and can coordinate with metal cofactors in enzyme active sites. Position (2', 3', or 4') dictates receptor selectivity. | 2-pyridyl derivatives favor σ2 receptors, while 3- and 4-pyridyl derivatives favor σ1 receptors. | nih.gov |

| Aromatic Ring System | Participates in π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the binding pocket. | Substituted pyridine cores in IRAK4 inhibitors facilitate π-π stacking within the kinase active site. | nih.gov |

| Substitution Position | Steric and electronic properties of substituents and their location on the ring dramatically affect binding affinity and selectivity. | Substitution at the 5'-position of a pyridomorphinan improved receptor selectivity, while 4'-substitution reduced potency. | nih.gov |

| Overall Physicochemical Profile | The electron-deficient nature of the pyridine ring can improve pharmacological parameters like cellular potency and bioavailability compared to non-pyridine analogues. | Replacement of a phenyl with a pyridine ring in MMP-13 inhibitors significantly increased oral bioavailability from 9% to 73%. | nih.gov |

Impact of D-Configuration on Target Selectivity

The use of D-amino acids, such as the D-alanine in this compound, is a powerful strategy in medicinal chemistry to enhance target selectivity and improve therapeutic profiles. Biological systems are overwhelmingly composed of L-amino acids, and consequently, enzymes like proteases are stereospecific for substrates containing L-isomers. Incorporating D-amino acids renders peptides resistant to degradation by these enzymes, thereby increasing their stability and biological half-life. nih.govnih.govpnas.org

Beyond stability, the D-configuration has a profound impact on the three-dimensional structure of peptides. The introduction of a D-amino acid can disrupt or alter secondary structures like α-helices. nih.govmdpi.com This structural change is often the key to enhanced target selectivity. For many antimicrobial peptides, high helicity is associated with lytic activity against both bacterial and mammalian cells, leading to a lack of selectivity and high toxicity. mdpi.comcdnsciencepub.com By incorporating a D-amino acid, the helical structure can be destabilized, which has been shown to abolish or greatly reduce hemolytic activity against mammalian cells while preserving potent antimicrobial activity. nih.govmdpi.comoup.com

A compelling example is found in studies of the antimicrobial peptide temporin L. Systematic replacement of L-amino acids with their D-isomers within its helical domain revealed that a single L-to-D substitution could maintain strong anti-Candida activity while eliminating toxic effects on human cells. researchgate.net Similarly, an all-D-amino acid enantiomer of another peptide showed comparable antimicrobial potency to its L-counterpart but with significantly lower cytotoxicity and hemolytic activity. nih.govresearchgate.net This demonstrates that the molecular target on the bacterial surface is not chirally specific, whereas the off-target interactions with mammalian cells are highly dependent on the peptide's L-configuration and resulting structure. nih.govresearchgate.net This strategic use of D-amino acids allows for the decoupling of desired activity from undesired toxicity, leading to compounds with a superior therapeutic window. mdpi.com

| Peptide/Derivative | D-Amino Acid Substitution Strategy | Impact on Activity and Selectivity | Reference |

|---|---|---|---|

| Temporin L Analogue | Systematic single L- to D-amino acid replacement in the helical domain. | Preserved strong anti-Candida activity while abolishing toxicity toward human cells. | researchgate.net |

| DMPC-10A | Partial substitution (L-Lys, L-Leu to D-isomers) to create DMPC-10B. | The D-enantiomer had similar antimicrobial potency but lower cytotoxicity and hemolytic activity. It also showed remarkable resistance to trypsin and chymotrypsin. | nih.gov |

| Polybia-MPI | Creation of a full D-enantiomer (D-MPI). | D-MPI had comparable or improved antimicrobial activity, greatly improved stability against proteases, and lower hemolytic activity than the L-form. | researchgate.net |

| R-DIM-P-LF11-215 | Single L- to D-amino acid substitution to create 9D-RDP215. | The D-variant showed increased stability in serum and maintained specific antitumor activity against melanoma and glioblastoma cells. | mdpi.com |

Studies in Cell-Free and Recombinant Protein Systems

To investigate the precise functional consequences of incorporating a non-canonical amino acid (ncAA) like this compound into a protein, researchers utilize cell-free and recombinant protein expression systems. These platforms offer unparalleled control for producing engineered proteins that are inaccessible through traditional methods. fraunhofer.defrontiersin.org

Cell-free protein synthesis (CFPS) systems are particularly advantageous because their open nature bypasses the constraints of a living cell, such as membrane barriers and potential cytotoxicity of the ncAA. nih.govfrontiersin.org In a CFPS system, the translational machinery (ribosomes, tRNAs, enzymes) is extracted from cells (commonly E. coli) and used in a test tube. fraunhofer.defrontiersin.org This allows for the direct addition and manipulation of components. To incorporate an ncAA, a codon (often a stop codon like amber TAG) is reassigned to the ncAA. This requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which is engineered to exclusively recognize the ncAA and the reassigned codon, without interfering with the normal translation process. frontiersin.orgnih.gov This method enables the site-specific incorporation of diverse ncAAs, including D-amino acids and those with unique side chains like pyridyl-alanine. frontiersin.orgnih.gov

Recombinant protein expression in living cells, such as E. coli, is another powerful approach. This involves transforming the cells with two plasmids: one containing the gene for the target protein with a reassigned codon at the desired location, and a second plasmid containing the gene for the orthogonal synthetase/tRNA pair. bakerlab.org The cells are then grown in a medium supplemented with the ncAA, leading to the production of the full-length, modified protein. nih.govbakerlab.org

Once synthesized, these engineered proteins can be purified and studied in various cell-free assays to probe structure-function relationships. For example, substituting a key residue in an enzyme with this compound could reveal its role in substrate binding or catalysis. The modified protein's stability, folding, and interaction with other molecules can be analyzed using biophysical techniques, providing direct mechanistic insights that would be difficult to obtain in the complex environment of a living cell.

| System | Description | Key Advantages for Studying ncAA Derivatives | Reference |

|---|---|---|---|

| Cell-Free Protein Synthesis (CFPS) | In vitro system using cell lysates or purified translation components (PURE system) to synthesize proteins from a DNA template. | Open environment allows direct addition of ncAAs, avoids cytotoxicity issues, and enables incorporation of a wide range of ncAAs, including D-amino acids. | frontiersin.orgnih.govfrontiersin.org |

| Recombinant Expression (e.g., in E. coli) | In vivo synthesis using engineered host cells that are co-transformed with plasmids for the target protein and an orthogonal synthetase/tRNA pair. | Allows for higher yields of the modified protein. The protein is produced in a cellular context, which can be important for folding. | nih.gov |

| Chemical Protein Synthesis | Convergent chemical ligation methods (e.g., NCL, KAHA) to assemble large proteins from smaller, synthetically made peptide fragments. | Provides ultimate control over the protein sequence, allowing for multiple ncAAs or modifications not possible with biological systems. | pnas.org |

Applications in Chemical Biology and Advanced Materials Research

Building Block in Peptide Synthesis and Peptidomimetic Design

Cbz-2'-pyridyl-D-Ala is a valuable component in the synthesis of peptides and peptidomimetics—molecules designed to mimic natural peptides. diva-portal.org The incorporation of this non-canonical amino acid can bestow advantageous properties, such as enhanced stability against enzymatic degradation and the ability to adopt specific, biologically active conformations. diva-portal.orgnih.gov The D-configuration of the alanine (B10760859) residue provides resistance to proteases, while the pyridyl ring introduces unique steric and electronic properties that can be exploited in molecular design. researchgate.net182.160.97

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. nih.gov this compound can be readily integrated into established SPPS protocols, particularly those utilizing the Boc (tert-butyloxycarbonyl) strategy, where the Cbz group serves as an orthogonal protecting group for the N-terminus or a side chain. nih.govbachem.com

The general cycle of SPPS involves the sequential deprotection of the N-terminal protecting group of the growing peptide chain, followed by the coupling of the next N-protected amino acid. google.com this compound is introduced during the coupling step, activated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or various uronium/phosphonium (B103445) salts (e.g., HBTU, PyBOP) to form a new peptide bond. nih.govmolport.com The stability of the Cbz group under the mildly acidic conditions used for Boc removal allows for its selective retention until a later stage, where it can be cleaved using specific conditions like catalytic hydrogenation, which are generally incompatible with the SPPS workflow, or specialized reagents optimized for solid-phase applications. nih.govnih.gov

Table 1: Generalized Steps of SPPS Incorporating a Cbz-Protected Amino Acid

| Step | Action | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Resin Loading | The first C-terminal amino acid is anchored to the solid support. | Fmoc-AA-OH, DIC, DMAP | Initiates the peptide chain on the solid phase. |

| 2. Deprotection | The temporary Nα-protecting group (e.g., Fmoc) is removed. | 20% Piperidine in DMF | Exposes the N-terminal amine for the next coupling reaction. |

| 3. Washing | Excess reagents and by-products are washed away. | DMF, DCM | Purifies the resin-bound peptide for the next step. |

| 4. Coupling | The next Nα-protected amino acid (e.g., this compound) is activated and coupled to the exposed amine. | This compound, Coupling Reagents (HBTU, DIC/HOBt), Base (DIPEA) | Elongates the peptide chain. |

| 5. Washing | Excess reagents and by-products are washed away. | DMF, DCM | Purifies the elongated peptide-resin. |

| 6. Repeat | Steps 2-5 are repeated for each subsequent amino acid in the sequence. | N/A | Assembles the full-length peptide. |

Design of Conformationally Constrained Peptidomimetics

A primary goal in peptidomimetic design is to reduce the conformational flexibility of a peptide to lock it into its biologically active shape, which can enhance binding affinity and selectivity for its target. diva-portal.orgresearchgate.net The incorporation of building blocks like this compound is a key strategy to achieve this. researchgate.net The steric bulk and defined stereochemistry of such non-natural amino acids can induce specific turns and secondary structures in the peptide backbone. wjarr.commdpi.com

The pyridyl side chain can participate in intramolecular hydrogen bonds or create steric interactions that limit the rotational freedom of the peptide backbone, effectively constraining the available conformational space. wjarr.commdpi.com Furthermore, the use of D-amino acids is a well-established method for nucleating specific secondary structures, such as β-turns. wjarr.com By strategically placing this compound within a peptide sequence, researchers can design peptidomimetics with predictable and stable three-dimensional structures, which is crucial for mimicking the binding epitopes of larger proteins. diva-portal.orgresearchgate.net

Table 2: Strategies for Conformational Constraint in Peptidomimetics

| Strategy | Description | Role of this compound |

|---|---|---|

| Side-Chain Modification | Introducing bulky or functionalized side chains to restrict rotation around backbone dihedral angles (φ, ψ). mdpi.com | The 2'-pyridyl group acts as a bulky substituent that can sterically hinder free rotation. |

| D-Amino Acid Incorporation | Using D-amino acids to induce specific turn conformations (e.g., β-turns) that are not favored with L-amino acids. wjarr.com | The D-Ala scaffold is a classic element for inducing Type II' β-turns in peptide sequences. |

| Cyclization | Creating cyclic peptides where the backbone is covalently linked, dramatically reducing flexibility. | The pyridyl nitrogen can serve as a coordination site for a metal or as a handle for cyclization reactions. |

| Aromatic Stacking | The pyridyl ring can engage in π-π stacking interactions with other aromatic residues, stabilizing a folded conformation. | Provides an aromatic moiety capable of engaging in stabilizing non-covalent interactions. |

Development of Enzyme Inhibitors as Research Tools

Enzyme inhibitors are indispensable tools in basic research for elucidating biological pathways, validating drug targets, and studying enzyme mechanisms. 182.160.97nih.gov Peptide-based molecules are excellent starting points for inhibitor design due to their potential for high specificity and affinity. nih.govacs.org this compound can be incorporated into peptide sequences designed to target the active site of a specific enzyme. nih.gov

The carbamate (B1207046) functionality of the Cbz group can act as a stable surrogate for a peptide bond, enhancing resistance to proteolysis while maintaining key hydrogen bonding interactions. nih.govacs.org The pyridyl ring offers additional functionality; its nitrogen atom can act as a hydrogen bond acceptor or coordinate to metal ions present in the active sites of metalloenzymes. researchgate.netmdpi.com For example, in designing inhibitors for D-Ala-D-Ala dipeptidases, which are implicated in antibiotic resistance, a D-alanine-containing molecule serves as a logical starting point. 182.160.97 By modifying this core with a pyridyl group, researchers can probe for additional binding interactions and optimize inhibitor potency. 182.160.97

Design of Molecular Probes for Biological Systems

Molecular probes are essential for visualizing and studying biological processes in real time. nih.gov Unnatural amino acids containing unique functional groups are increasingly being used to create sophisticated probes. nih.gov The pyridyl moiety in this compound makes it a candidate for incorporation into such probes. Pyridine-containing compounds have been used to create fluorescent sensors and have been integrated into macrocyclic peptide scaffolds designed for molecular imaging. acs.orgnih.gov

The pyridyl nitrogen can serve as a versatile chemical handle. It can act as a tridentate chelation core for radiometals like Technetium-99m (99mTc) in the development of imaging agents, without disrupting the peptide's secondary structure. nih.gov Additionally, pyridyl-containing aromatic systems can be designed to have environment-sensitive fluorescence, acting as molecular rotors whose emission properties change with local viscosity, providing a tool to study protein-protein interactions or membrane dynamics. nih.govacs.org By incorporating this compound into a peptide that targets a specific protein, the pyridyl group can be used to attach a reporter group or to modulate the local environment in a detectable way.

Role in Rational Drug Design Strategies (Pre-clinical, Mechanistic Focus)

Rational drug design relies on understanding the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. rsc.org In pre-clinical drug discovery, building blocks like this compound are employed to systematically explore the structure-activity relationship (SAR) of a lead compound. The pyridine (B92270) ring is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many successful drugs. mdpi.com

The mechanistic focus involves using the unique features of this compound to probe and optimize interactions within a target's binding site. The D-alanine backbone provides metabolic stability, a crucial property for any potential drug candidate. nih.gov The pyridyl group's nitrogen can act as a hydrogen bond acceptor, and its aromatic nature allows for π-stacking interactions. mdpi.com Medicinal chemists can synthesize a library of analogues, for example by modifying the substitution pattern on the pyridine ring, to map the steric and electronic requirements of the binding pocket. researchgate.net This systematic approach allows for the optimization of lead compounds to improve potency and selectivity before they advance to more extensive testing. rsc.org

Table 3: Contributions of this compound to Rational Drug Design

| Molecular Feature | Contribution to Drug Design |

|---|---|

| D-Alanine Core | Enhances metabolic stability by providing resistance to degradation by common proteases. nih.gov |

| Pyridyl Ring | Acts as a versatile pharmacophore: serves as a hydrogen bond acceptor, participates in aromatic interactions, and provides a scaffold for further functionalization. mdpi.com |

| Cbz Protecting Group | Functions as a stable amide bond isostere, improving pharmacokinetic properties and allowing for specific hydrogen bonding interactions. nih.govacs.org |

| Defined Stereochemistry | Helps to establish a specific and predictable 3D conformation, which is critical for achieving high-affinity binding to a biological target. mdpi.com |

Potential as a Chiral Auxiliary or Ligand in Catalysis

The enantiomerically pure structure of this compound makes it a promising candidate for use in asymmetric catalysis, either as a chiral auxiliary or as a precursor to a chiral ligand. diva-portal.org Chiral ligands are essential for transition-metal-catalyzed reactions that produce a single enantiomer of a chiral product. nih.gov

The key features of this compound for this application are its defined D-stereochemistry and the presence of the pyridyl nitrogen, which is an excellent coordinating atom for a wide range of transition metals, including rhodium, copper, and palladium. diva-portal.orgpnas.org Ligands containing a pyridine core, such as Pybox ligands, are well-established in asymmetric catalysis. tcichemicals.com By chemically modifying this compound, new, bespoke ligands can be synthesized. For instance, the carboxyl group could be converted to a phosphine (B1218219) to create a bidentate P,N-ligand, a class known for its effectiveness in reactions like asymmetric allylic alkylation and hydrogenation. chemrxiv.orgmdpi.com The combination of the chiral center from D-alanine and the coordinating pyridyl group provides a robust framework for inducing asymmetry in a catalytic reaction.

Table 4: Potential Catalytic Applications for this compound-Derived Ligands

| Catalytic Reaction | Metal | Potential Role of Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | A ligand derived from this compound could create a chiral environment around the metal, enabling the enantioselective reduction of prochiral olefins or ketones. mdpi.comacs.org |

| Asymmetric Alkynylation | Copper (Cu) | Chiral pyridine-containing ligands like pybox are used to catalyze the asymmetric addition of alkynes to imines, a powerful method for synthesizing unnatural amino acids. pnas.org |

| Asymmetric Allylic Alkylation | Palladium (Pd), Copper (Cu) | P,N-ligands are highly effective in controlling the stereochemistry of nucleophilic attack on π-allyl complexes. chemrxiv.org |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | The pyridyl nitrogen can act as a directing group or part of a larger ligand scaffold to control reactivity and selectivity in C-C bond-forming reactions. |

Computational and Theoretical Studies on Cbz 2 Pyridyl D Alanine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules like Cbz-2'-pyridyl-D-Ala. akj.az Methods such as B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate a variety of electronic properties. nih.gov

For this compound, DFT calculations can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This process reveals critical bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. academie-sciences.fr The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Other predictable properties include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding potential non-covalent interactions. Natural Bond Orbital (NBO) analysis can also be performed to quantify charge transfer between orbitals and understand hyperconjugative interactions that contribute to molecular stability. nih.gov

Table 1: Electronic Properties of this compound Predictable by DFT

| Property | Significance | Typical Computational Method |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. nih.gov | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energies | Determine the molecule's electronic excitation properties and chemical reactivity. academie-sciences.fr | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Indicates the chemical stability and the energy required for electronic transitions. | Energy difference (ELUMO - EHOMO) |

| Electrostatic Potential | Maps electron density to identify sites for electrophilic and nucleophilic attack. | DFT calculation |

| NBO Charges | Quantify the charge distribution on individual atoms, revealing sites for interaction. nih.gov | NBO analysis within a DFT framework |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and interaction with fields. nih.gov | DFT calculation |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking simulations can provide valuable hypotheses about its potential interactions with biological targets such as enzymes (e.g., proteases, kinases) or receptors. nih.govthieme-connect.de The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. researchgate.net

The simulation can reveal the specific types of non-covalent interactions that stabilize the protein-ligand complex. Given the structure of this compound, several key interactions can be anticipated and analyzed:

Hydrogen Bonds: The carboxyl group, the carbamate (B1207046) linkage, and the nitrogen atom of the pyridine (B92270) ring can act as hydrogen bond donors or acceptors. nih.gov

Hydrophobic Interactions: The phenyl ring of the Cbz group and the pyridine ring can engage in hydrophobic contacts with nonpolar residues in the protein's binding pocket, such as leucine, valine, and alanine (B10760859). nih.gov

π-Stacking: The aromatic rings (phenyl and pyridyl) can participate in π-π stacking or amide-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov

Cation-π Interactions: The electron-rich π-system of the pyridine or phenyl ring could interact favorably with cationic residues like lysine (B10760008) or arginine. nih.gov

These simulations help in identifying key amino acid residues involved in binding and can guide the rational design of more potent and selective derivatives. rsc.org

Table 2: Potential Protein-Ligand Interactions for this compound

| Interaction Type | Potential Participating Groups on this compound | Corresponding Protein Residues |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Carbonyl O, Carboxylate O, Pyridine N | Arg, Lys, His, Ser, Thr, Asn, Gln, Main-chain N-H |

| Hydrophobic | Phenyl ring, Pyridyl ring, Alanine methyl group | Ala, Val, Leu, Ile, Phe, Met, Pro |

| π-π Stacking | Phenyl ring, Pyridyl ring | Phe, Tyr, Trp, His |

| Salt Bridge | Carboxylate group (deprotonated) | Arg, Lys, His (protonated) |

| Cation-π | Phenyl ring, Pyridyl ring | Arg, Lys |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the stability of complexes. researchgate.netnih.gov

For an isolated this compound molecule, MD simulations can explore its conformational landscape in different environments (e.g., in a vacuum or various solvents), identifying the most populated conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule, such as the rotation around the Cbz group's bonds. researchgate.net

When applied to a protein-ligand complex predicted by docking, MD simulations are crucial for assessing the stability of the binding pose. mdpi.com By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. bdvets.org Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. bdvets.org

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to post-process MD trajectories to provide a more accurate estimate of the binding affinity than docking scores alone. mdpi.com

These simulations provide a more complete picture of the binding event, including the role of solvent molecules and the dynamic adjustments of both the ligand and the protein. nih.gov

Table 3: Applications of Molecular Dynamics (MD) Simulations for this compound

| Application Area | Information Gained |

| Conformational Analysis | Identifies stable conformers and rotational flexibility in different solvents. researchgate.net |

| Binding Pose Stability | Validates docking results by assessing the stability of the ligand in the protein's active site over time. mdpi.com |

| Protein Dynamics | Reveals how ligand binding affects the flexibility and conformational changes of the protein. nih.gov |

| Binding Free Energy Estimation | Provides a more accurate calculation of binding affinity (e.g., via MM/GBSA) by averaging over many conformations. mdpi.com |

| Water Molecule Dynamics | Elucidates the role of bridging water molecules in mediating protein-ligand interactions. |

Ab Initio and Semi-Empirical Methods for Spectroscopic Property Prediction

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Both ab initio and semi-empirical methods can be applied to this compound.

Ab Initio Methods: DFT and Hartree-Fock (HF) are ab initio ("from the beginning") methods that can predict vibrational spectra (Infrared and Raman) with good accuracy. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a frequency analysis can be performed, yielding the wavenumbers and intensities of vibrational modes. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. acs.org

Semi-Empirical Methods: These methods, such as ZINDO or AM1, are computationally less expensive than ab initio calculations because they use parameters derived from experimental data to simplify some of the complex integrals. nih.gov While they may be less accurate for ground-state geometries and energies, they can be very efficient for predicting electronic spectra (UV-Vis) for large molecules or for high-throughput screening. nih.gov They are particularly useful for studying trends within a series of related compounds.

Table 4: Comparison of Methods for Spectroscopic Prediction

| Method Type | Examples | Advantages | Disadvantages | Typical Application for this compound |

| Ab Initio | HF, DFT (B3LYP) | High accuracy, does not rely on experimental parameterization. researchgate.net | Computationally expensive, especially for large systems. | Prediction of IR and Raman spectra. researchgate.net |

| Time-Dependent | TD-DFT | Good accuracy for electronic excitations (UV-Vis spectra). acs.org | Can be computationally demanding. | Prediction of UV-Vis absorption spectrum. |

| Semi-Empirical | ZINDO, AM1, PM3 | Very fast, suitable for large molecules and screening. nih.gov | Lower accuracy, relies on parameterization which may not be available. | Rapid estimation of electronic spectra. |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states—the high-energy species that exist transiently between reactants and products. annualreviews.org For this compound, this could involve modeling its synthesis or its cleavage, for example, during enzymatic deprotection of the Cbz group. researchgate.net

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state (TS). drugdesign.org DFT calculations are commonly used to locate and optimize the geometry of transition states and calculate their energies. acs.org A key step is to perform a frequency calculation on the presumed TS structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. tdx.cat

The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. acs.org This approach can be used to understand stereoselectivity, where different transition states leading to different stereoisomers have different energies. drugdesign.org Such studies provide fundamental insights into the chemical reactivity of this compound and can help optimize reaction conditions or understand its metabolic fate.

Table 5: Steps in Predicting Reaction Pathways

| Step | Description | Computational Method |

| 1. Structure Optimization | Optimize the geometries of reactants, intermediates, and products to find their minimum energy structures. | DFT (e.g., B3LYP/6-31G*) |

| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | TS search algorithms (e.g., QST2, QST3, Berny) |

| 3. Transition State Verification | Confirm the located structure is a true transition state by checking for a single imaginary frequency. | Frequency calculation at the same level of theory. |

| 4. Energy Calculation | Calculate the electronic energies of all species to determine the activation energy and reaction energy. | Single-point energy calculation with a larger basis set. |

| 5. Pathway Confirmation | (Optional) Use Intrinsic Reaction Coordinate (IRC) calculations to confirm the TS connects the correct reactants and products. | IRC calculation |

Advanced Analytical Methodologies for Cbz 2 Pyridyl D Alanine Characterization in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating Cbz-2'-pyridyl-D-alanine from reaction byproducts, unreacted starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile and thermally sensitive compounds like Cbz-2'-pyridyl-D-alanine. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities.

The purity of the compound is determined by analyzing the resulting chromatogram. The area of the peak corresponding to Cbz-2'-pyridyl-D-alanine relative to the total area of all peaks provides a quantitative measure of its purity. For chiral compounds, specialized chiral HPLC columns and methods are necessary to separate enantiomers and determine enantiomeric excess. csic.esresearchgate.net

Table 1: Illustrative HPLC Parameters for Cbz-2'-pyridyl-D-Alanine Analysis

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase separation of nonpolar to moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | Provides good peak shape and resolution. |

| Gradient | 5% B to 95% B over 20 minutes | Elutes a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | UV at 254 nm and 280 nm | The pyridine (B92270) and benzoyl moieties exhibit strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table represents a typical starting point for method development; actual conditions may vary based on the specific instrument and sample matrix.

Gas Chromatography (GC) with Derivatization